molecular formula C24H22N4O4S B11425783 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 889947-88-0

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11425783
CAS No.: 889947-88-0
M. Wt: 462.5 g/mol
InChI Key: ILXMNRXQBAFQIS-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that features a quinoxaline core, a benzodioxin moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Quinoxaline Core Synthesis: The quinoxaline core is often prepared by the condensation of o-phenylenediamine with a diketone, such as methylglyoxal, under acidic conditions.

    Coupling Reactions: The benzodioxin and quinoxaline intermediates are coupled through nucleophilic substitution reactions. The amino group on the benzodioxin reacts with the quinoxaline derivative.

    Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This is typically achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide is being explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and Alzheimer’s disease .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core and benzodioxin moiety allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of amyloid plaque formation in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromine substituent.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: Lacks the quinoxaline core.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide: Simplified structure without additional substituents.

Uniqueness

The uniqueness of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide lies in its combination of the quinoxaline core, benzodioxin moiety, and sulfonamide group. This combination provides a versatile scaffold for chemical modifications and potential therapeutic applications.

Properties

CAS No.

889947-88-0

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H22N4O4S/c1-15-3-7-18(8-4-15)33(29,30)28-24-23(27-20-13-16(2)5-9-19(20)26-24)25-17-6-10-21-22(14-17)32-12-11-31-21/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

ILXMNRXQBAFQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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